molecular formula C15H13Cl2NO3 B4236185 N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

Cat. No. B4236185
M. Wt: 326.2 g/mol
InChI Key: PGQDAGJQYFGCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in 1973 and has since become one of the most commonly used NSAIDs worldwide. Diclofenac is synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX enzymes, as well as to reduce the production of leukotrienes, which are also involved in the inflammatory response. N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, diclofenac has been shown to have a number of cardiovascular effects, including the inhibition of platelet aggregation and the reduction of blood pressure.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has a number of advantages and limitations for use in lab experiments. One advantage is its well-established mechanism of action, which makes it a useful tool for studying the inflammatory response. N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide is also widely available and relatively inexpensive, making it accessible to researchers with limited resources. However, one limitation of diclofenac is its potential for non-specific effects, as it may inhibit the activity of other enzymes in addition to COX. In addition, diclofenac has been shown to have variable effects in different cell types and animal models, which may limit its usefulness in certain experimental settings.

Future Directions

There are a number of future directions for research on diclofenac. One area of interest is the development of more selective COX inhibitors that may have fewer side effects than traditional NSAIDs. Another area of interest is the development of diclofenac derivatives with improved pharmacokinetic properties, such as increased bioavailability or longer half-life. In addition, there is growing interest in the potential use of diclofenac as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the potential cardiovascular effects of diclofenac, particularly in high-risk populations such as those with pre-existing cardiovascular disease.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it useful for the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to have antioxidant properties and to protect against oxidative stress.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c16-12-6-5-11(7-13(12)17)18-15(20)9-21-14-4-2-1-3-10(14)8-19/h1-7,19H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQDAGJQYFGCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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